1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3/c21-16-2-1-3-18(9-16)25-12-15(8-19(25)26)20(27)23-17-10-22-24(13-17)11-14-4-6-28-7-5-14/h1-3,9-10,13-15H,4-8,11-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPAGJICIUJZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent steps involve the formation of the pyrazole ring and the pyrrolidine carboxamide moiety through cyclization and amide coupling reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify the functional groups, such as converting the amide to an amine or an alcohol.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Typical conditions involve refluxing in an appropriate solvent, such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Recent studies have suggested that compounds with similar structural motifs may act as potent inhibitors of specific cancer pathways. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the bromophenyl group is believed to enhance the lipophilicity and binding affinity to target proteins involved in tumor growth .
Antimicrobial Properties
Research indicates that pyrazole derivatives can exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function. For example, studies have reported that similar compounds show efficacy against Mycobacterium tuberculosis by inhibiting the enzyme CYP121A1, which is crucial for bacterial survival .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide may have potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazole ring are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and inferred properties of the target compound and its analogs:
Structural and Physicochemical Analysis
- Bromine’s larger atomic radius (1.85 Å vs. 1.47 Å for Cl) may improve van der Waals interactions in hydrophobic binding pockets.
- R2 Heterocyclic Modifications: The oxan-4-ylmethyl group in the target compound likely improves solubility due to tetrahydropyran’s oxygen atom, which can form hydrogen bonds. This contrasts with the 5-isopropyl-1,3,4-thiadiazol-2-yl group (), where the sulfur atom contributes to rigidity but may reduce solubility . Pyrazole vs.
Synthetic Routes :
- The target compound may be synthesized via amide coupling between 5-oxopyrrolidine-3-carboxylic acid and the pyrazole amine, followed by bromophenyl substitution. highlights the use of Suzuki-Miyaura cross-coupling (boronic acids, palladium catalysts) for analogous aryl modifications .
Biological Activity
The compound 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromophenyl group, which is known to enhance biological activity through various mechanisms.
- A pyrazole moiety, which has been associated with a wide range of pharmacological effects.
- A pyrrolidine ring that contributes to the compound's stability and solubility.
Molecular Formula
The molecular formula for this compound is CHBrNO.
Research indicates that pyrazole derivatives exhibit diverse biological activities, including:
- Anti-inflammatory effects : Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antimicrobial properties : Certain pyrazole derivatives demonstrate efficacy against various bacterial strains and fungi.
- Anticancer activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related pyrazole compounds. For example:
- Study on Pyrazole Derivatives :
- Antimicrobial Activity :
- Anticancer Potential :
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide?
- The synthesis involves multi-step routes, including:
- Nucleophilic substitution for introducing the bromophenyl group (optimized with anhydrous DMF at 80–100°C) .
- Condensation reactions to form the pyrrolidine-3-carboxamide core, using coupling agents like EDCI/HOBt .
- Cyclization under reflux with catalysts (e.g., Pd(PPh₃)₄) for pyrazole ring formation .
- Critical parameters include solvent polarity (e.g., dichloromethane for steric hindrance mitigation) and temperature control to avoid side reactions .
Q. How is structural characterization performed to confirm the compound’s identity?
- 1H/13C NMR : Assigns protons and carbons, e.g., the oxan-4-ylmethyl group’s singlet at δ 3.4–3.6 ppm and pyrrolidine carbonyl at ~170 ppm .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~500–550) .
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the pyrazole-pyrrolidine framework .
Q. What functional groups influence the compound’s reactivity and interactions?
- 3-Bromophenyl : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Oxan-4-ylmethyl : Modulates lipophilicity, improving membrane permeability .
- Carboxamide : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Compare bromophenyl (electron-withdrawing) with chlorophenyl or fluorophenyl analogs to assess halogen effects on target binding .
- Oxane ring modification : Replace oxan-4-ylmethyl with tetrahydropyran or cyclohexyl groups to study steric and electronic impacts .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as the carboxamide’s role in binding kinase domains .
Q. What strategies resolve discrepancies in biological activity data across assays?
- Purity validation : Re-test compounds with ≥98% HPLC purity to exclude impurities (e.g., regioisomers) as confounding factors .
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) explains inconsistent in vivo/in vitro results .
Q. How can computational methods predict target engagement and mechanism of action?
- Molecular dynamics simulations : Model interactions with putative targets (e.g., kinases) to identify binding modes and residence times .
- ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP (target ~2.5–3.5) .
- Network pharmacology : Map compound-target-disease associations to prioritize pathways (e.g., apoptosis, inflammation) for experimental validation .
Q. What synthetic strategies improve yield in sterically hindered reactions?
- Microwave-assisted synthesis : Accelerates reactions (e.g., amide coupling) under controlled temperatures (100–120°C) to reduce decomposition .
- Lewis acid catalysis : Employ ZnCl₂ or BF₃·Et₂O to activate carbonyl groups in cyclization steps .
- Solvent optimization : Use high-boiling solvents (e.g., DMF or NMP) for reactions requiring prolonged heating .
Q. How does the oxan-4-ylmethyl group impact pharmacokinetic properties?
- Lipophilicity : The oxane ring increases logD compared to linear ethers, enhancing tissue penetration but potentially reducing aqueous solubility .
- Metabolic stability : Oxane’s conformational rigidity may slow oxidative metabolism, as seen in analogs with longer plasma half-lives (t₁/₂ ~4–6 hrs) .
- Toxicity screening : Assess hepatotoxicity via ALT/AST levels in rodent models, as oxane-containing analogs show lower hepatotoxicity than cyclohexyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
